1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
Overview
Description
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrCl2O. It is a brominated ketone derivative, characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring. This compound is primarily used in research and development, particularly in the synthesis of various pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3,4-dichlorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s carbonyl group can also participate in reduction and oxidation reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: Similar structure but with the bromine atom at a different position.
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one: Similar structure but with different chlorine atom positions on the phenyl ring.
1-Bromo-3-(3,5-dichlorophenyl)propan-2-one: Similar structure but with different chlorine atom positions on the phenyl ring.
Uniqueness
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and chlorine atoms on the phenyl ring can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-(3,4-dichlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQRVMHTLDGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695157 | |
Record name | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651358-41-7 | |
Record name | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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